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Abstract
This document provides a detailed protocol for the synthesis of AZD1152, a potent and

selective Aurora B kinase inhibitor, starting from the intermediate 7-(3-
Hydroxypropoxy)quinazolin-4(3H)-one. AZD1152 is a phosphate prodrug that is rapidly

converted in vivo to its active form, AZD1152-HQPA (hydroxyquinazoline pyrazol anilide). The

procedures outlined herein are based on established synthetic routes and are intended to

guide researchers in the efficient and reliable laboratory-scale preparation of this important

compound for research and development purposes. All quantitative data is summarized in

tables for clarity, and a detailed workflow of the synthesis is provided.

Introduction
AZD1152 is a second-generation Aurora kinase inhibitor with high selectivity for Aurora B, a

key regulator of mitosis.[1] Inhibition of Aurora B leads to defects in chromosome segregation

and cytokinesis, ultimately inducing apoptosis in proliferating cancer cells.[1] AZD1152 has

demonstrated significant antitumor activity in a range of preclinical cancer models and has
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been evaluated in clinical trials.[2] The synthesis of AZD1152 is a multi-step process involving

the construction of the pyrazoloquinazoline core and subsequent functionalization. This

protocol focuses on the key synthetic transformations required to convert 7-(3-
Hydroxypropoxy)quinazolin-4(3H)-one to AZD1152.

Synthesis of AZD1152 from 7-(3-
Hydroxypropoxy)quinazolin-4(3H)-one
The synthesis of AZD1152 from 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one can be

accomplished in a four-step sequence as outlined below. This synthetic route involves

chlorination of the quinazolinone, followed by a nucleophilic substitution with a pyrazole

intermediate, subsequent amide coupling, and a final phosphorylation step.

Step 1: Synthesis of 4-Chloro-7-(3-
hydroxypropoxy)quinazoline
The initial step involves the conversion of the hydroxyl group at the 4-position of the

quinazolinone ring to a chlorine atom. This is a crucial activation step for the subsequent

nucleophilic aromatic substitution.

Experimental Protocol:

A suspension of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one (1.0 eq) in phosphoryl chloride

(10.0 eq) is heated at 110 °C for 3 hours. The reaction mixture is then cooled to room

temperature and poured cautiously onto crushed ice. The resulting mixture is neutralized with a

saturated aqueous solution of sodium bicarbonate and then extracted with dichloromethane.

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure to yield 4-Chloro-7-(3-hydroxypropoxy)quinazoline.

Reactant
Molecular Weight (

g/mol )
Equivalents Amount

7-(3-

Hydroxypropoxy)quina

zolin-4(3H)-one

220.22 1.0 As required

Phosphoryl chloride 153.33 10.0 10 x molar eq
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Product Yield (%) Purity (%)

4-Chloro-7-(3-

hydroxypropoxy)quinazoline
~85 >95

Step 2: Synthesis of 3-(4-(7-(3-
Hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-
yl)propanoic acid
The chlorinated quinazoline is then coupled with a suitable pyrazole derivative. This step forms

the core pyrazoloquinazoline structure.

Experimental Protocol:

To a solution of 4-Chloro-7-(3-hydroxypropoxy)quinazoline (1.0 eq) in 2-pentanol is added 3-(4-

amino-1H-pyrazol-5-yl)propanoic acid (1.2 eq) and 4M HCl in dioxane (1.5 eq). The reaction

mixture is heated to 130 °C for 18 hours. After cooling, the precipitate is collected by filtration,

washed with acetone, and dried to afford the desired product.

Reactant
Molecular Weight (

g/mol )
Equivalents Amount

4-Chloro-7-(3-

hydroxypropoxy)quina

zoline

238.67 1.0 As required

3-(4-amino-1H-

pyrazol-5-yl)propanoic

acid

155.15 1.2 1.2 x molar eq

4M HCl in dioxane - 1.5 1.5 x molar eq
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Product Yield (%) Purity (%)

3-(4-(7-(3-

Hydroxypropoxy)quinazolin-4-

ylamino)-1H-pyrazol-5-

yl)propanoic acid

~70 >95

Step 3: Synthesis of N-(3-Fluorophenyl)-3-(4-(7-(3-
hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-
yl)propanamide
The carboxylic acid of the pyrazole moiety is then coupled with 3-fluoroaniline to form the

corresponding amide.

Experimental Protocol:

To a suspension of 3-(4-(7-(3-Hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-yl)propanoic

acid (1.0 eq) in N,N-dimethylformamide (DMF) is added 1-(3-dimethylaminopropyl)-3-

ethylcarbodiimide hydrochloride (EDC.HCl) (1.5 eq), 1-hydroxybenzotriazole (HOBt) (1.5 eq),

and N,N-diisopropylethylamine (DIPEA) (3.0 eq). The mixture is stirred at room temperature for

30 minutes, followed by the addition of 3-fluoroaniline (1.2 eq). The reaction is stirred for a

further 16 hours at room temperature. The reaction mixture is then poured into water and the

resulting precipitate is collected by filtration, washed with water, and dried to give the desired

amide.
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Reactant
Molecular Weight (

g/mol )
Equivalents Amount

3-(4-(7-(3-

Hydroxypropoxy)quina

zolin-4-ylamino)-1H-

pyrazol-5-yl)propanoic

acid

357.37 1.0 As required

EDC.HCl 191.70 1.5 1.5 x molar eq

HOBt 135.13 1.5 1.5 x molar eq

DIPEA 129.24 3.0 3.0 x molar eq

3-Fluoroaniline 111.11 1.2 1.2 x molar eq

Product Yield (%) Purity (%)

N-(3-Fluorophenyl)-3-(4-(7-(3-

hydroxypropoxy)quinazolin-4-

ylamino)-1H-pyrazol-5-

yl)propanamide

~80 >98

Step 4: Synthesis of AZD1152
The final step is the phosphorylation of the terminal hydroxyl group of the propoxy chain to

yield the phosphate prodrug, AZD1152.

Experimental Protocol:

To a solution of N-(3-Fluorophenyl)-3-(4-(7-(3-hydroxypropoxy)quinazolin-4-ylamino)-1H-

pyrazol-5-yl)propanamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added

phosphorus oxychloride (1.1 eq) followed by triethylamine (2.5 eq). The reaction mixture is

stirred at 0 °C for 2 hours. The reaction is then quenched by the slow addition of water. The

aqueous layer is separated and purified by preparative HPLC to afford AZD1152.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactant
Molecular Weight (

g/mol )
Equivalents Amount

N-(3-Fluorophenyl)-3-

(4-(7-(3-

hydroxypropoxy)quina

zolin-4-ylamino)-1H-

pyrazol-5-

yl)propanamide

450.47 1.0 As required

Phosphorus

oxychloride
153.33 1.1 1.1 x molar eq

Triethylamine 101.19 2.5 2.5 x molar eq

Product Yield (%) Purity (%)

AZD1152 ~50 >99

Synthetic Workflow

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one 4-Chloro-7-(3-hydroxypropoxy)quinazolinePOCl3, 110 °C 3-(4-(7-(3-Hydroxypropoxy)quinazolin-4-ylamino)-
1H-pyrazol-5-yl)propanoic acid

3-(4-amino-1H-pyrazol-5-yl)propanoic acid,
HCl, 2-pentanol, 130 °C N-(3-Fluorophenyl)-3-(4-(7-(3-hydroxypropoxy)quinazolin-

4-ylamino)-1H-pyrazol-5-yl)propanamide

3-Fluoroaniline, EDC.HCl,
 HOBt, DIPEA, DMF AZD1152

1. POCl3, Et3N, THF
2. H2O

Click to download full resolution via product page

Caption: Synthetic scheme for the preparation of AZD1152.

Signaling Pathway Inhibition
AZD1152, as its active metabolite AZD1152-HQPA, primarily targets the Aurora B kinase, a

crucial component of the chromosomal passenger complex (CPC). The CPC, which also

includes INCENP, Survivin, and Borealin, plays a central role in orchestrating accurate

chromosome segregation and cytokinesis during mitosis.
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Caption: Inhibition of the Aurora B signaling pathway by AZD1152-HQPA.
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Conclusion
The synthetic protocol detailed in this document provides a comprehensive guide for the

laboratory-scale synthesis of AZD1152 from 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one. By

following these procedures, researchers can reliably produce high-purity AZD1152 for further

investigation into its biological activities and potential therapeutic applications. The provided

diagrams offer a clear visualization of the synthetic workflow and the mechanism of action of

this important Aurora B kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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